molecular formula C27H28N2O5S B2878453 N-(2-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251553-40-8

N-(2-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2878453
CAS No.: 1251553-40-8
M. Wt: 492.59
InChI Key: SUBUOJFMHKQCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C27H28N2O5S and its molecular weight is 492.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-32-22-17-15-21(16-18-22)27-28-24(20(3)34-27)19-29(25-13-9-10-14-26(25)33-5-2)35(30,31)23-11-7-6-8-12-23/h6-18H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBUOJFMHKQCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OCC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ethoxyphenyl group and a 1,3-oxazole moiety. Its IUPAC name is indicative of its structural components:

Property Details
IUPAC Name This compound
Molecular Formula C24H24N2O5S
Molecular Weight 440.52 g/mol
LogP 3.1
Polar Surface Area 65 Å

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related oxazole derivatives have shown significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Activity

The compound's structural features may contribute to its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action is thought to involve the modulation of specific molecular targets related to cell cycle regulation and apoptosis pathways .

The proposed mechanism of action involves the compound's ability to interact with enzymes and receptors in targeted pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.

This dual mechanism could enhance its efficacy against cancer cells while minimizing effects on normal cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, several derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL against Mycobacterium tuberculosis (Mtb). The introduction of specific functional groups was shown to enhance potency significantly .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of structurally similar compounds in vitro. Notably, compounds with oxazole rings demonstrated IC50 values as low as 5 μM against various cancer cell lines. This indicates promising potential for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Name Biological Activity IC50/MIC Values
N-(2,4-dimethoxybenzyl)-5-(4-chlorophenyl)nicotinamideAnticancerIC50 = 10 μM
N-(2-methoxybenzyl)-5-(4-fluorophenyl)nicotinamideAntimicrobialMIC = 5 μg/mL
N-(4-methoxyphenyl)thiophene-2-sulfonamideAntimicrobial & AnticancerMIC = 6 μg/mL

This table illustrates that while there are compounds with similar activities, the unique combination of functional groups in this compound may confer distinct biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.